Cyclovalone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclovalone is a synthetic derivative of curcumin, where the keto-enolic system is replaced by a cyclohexanone ring . This modification enhances its stability and phototoxicity compared to curcumin . This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects .
Preparation Methods
Cyclovalone can be synthesized through several methods. One common synthetic route involves the condensation of vanillin with cyclohexanone in the presence of a base . The reaction conditions typically include a solvent like ethanol and a base such as sodium hydroxide. The mixture is refluxed, and the product is purified through recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Cyclovalone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexanol derivatives. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in quinones, while reduction yields alcohols.
Scientific Research Applications
Cyclovalone has a wide range of applications in scientific research:
Mechanism of Action
Cyclovalone exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antioxidant: This compound scavenges free radicals, thereby protecting cells from oxidative damage.
Hepatoprotective: It enhances the formation and secretion of bile, aiding in liver function.
The molecular targets include nuclear factor kappa B (NF-κB) and transcription factor AP-1, which are involved in inflammatory pathways .
Comparison with Similar Compounds
Cyclovalone is unique due to its cyclohexanone ring, which provides enhanced stability compared to curcumin . Similar compounds include:
Curcumin: The parent compound with a keto-enolic system.
Cyclocurcumin: Another curcumin derivative with a cyclohexanone ring.
Difluorinated curcumin: A modified curcumin with enhanced stability and activity.
This compound’s unique structure allows it to exhibit superior phototoxicity and stability, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3 |
InChI Key |
DHKKONBXGAAFTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |
melting_point |
178.5 °C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.